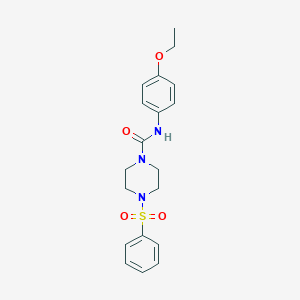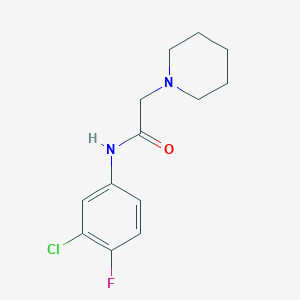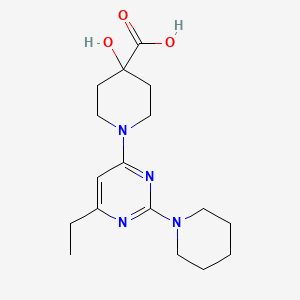![molecular formula C20H22N2O B5409731 1-butyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5409731.png)
1-butyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BMV and has a molecular formula of C23H24N2O. The compound has a benzimidazole core with a vinyl group and a methoxyphenyl group attached to it.
Mecanismo De Acción
The mechanism of action of BMV is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer cells, leading to their death. BMV has also been shown to interact with metal ions, leading to the formation of complexes that can be used for sensing and imaging applications.
Biochemical and Physiological Effects:
BMV has been found to have low toxicity and is well tolerated by cells in vitro. The compound has been shown to induce apoptosis in cancer cells and inhibit their growth. BMV has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMV has several advantages for use in lab experiments, including its low toxicity and high stability. The compound is also easy to synthesize and can be obtained in high yields. However, the limitations of BMV include its limited solubility in water, which can make it difficult to work with in aqueous systems. The compound also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
Future research on BMV could focus on the development of more efficient synthesis methods to improve yields and reduce costs. The compound could also be modified to improve its solubility and increase its effectiveness in vivo. Further studies could also investigate the potential applications of BMV in other fields, such as material science and organic synthesis. Additionally, the use of BMV as a fluorescent probe could be explored further for its potential in sensing and imaging applications.
In conclusion, 1-Butyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole is a chemical compound that has potential applications in various fields of scientific research. The compound has shown promise as an anti-cancer agent and as a fluorescent probe for detecting metal ions. Further research on BMV could lead to the development of new treatments for cancer and other diseases, as well as new materials and sensing technologies.
Métodos De Síntesis
The synthesis of BMV involves a multi-step process that includes the condensation of 2-methoxybenzaldehyde with o-phenylenediamine to form 2-(2-methoxyphenyl)benzimidazole. The next step involves the reaction of this compound with crotonaldehyde in the presence of a base to form 1-butyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole. The final product is obtained by purification and isolation of the compound.
Aplicaciones Científicas De Investigación
BMV has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. BMV has been studied extensively for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. The compound has also shown potential as a fluorescent probe for detecting metal ions in biological systems. BMV has also been used as a building block for the synthesis of other organic compounds.
Propiedades
IUPAC Name |
1-butyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-4-15-22-18-11-7-6-10-17(18)21-20(22)14-13-16-9-5-8-12-19(16)23-2/h5-14H,3-4,15H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRURTRFLOYDOV-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409657.png)
![methyl 5-oxo-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)pentanoate](/img/structure/B5409662.png)

![6-[(diethylamino)methyl]-N-[(6-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5409680.png)
![4-tert-butyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5409695.png)

![5-(benzylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5409707.png)
![N-isopropyl-3-methyl-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5409710.png)
![1-{1-[2-(4-fluorophenoxy)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409711.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine](/img/structure/B5409712.png)
![8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-(4-methylphenyl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5409715.png)
![7-(2-chloro-4-methylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5409729.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)but-3-enamide](/img/structure/B5409735.png)
